molecular formula C6H13NO2 B2443288 trans-4-Ethoxytetrahydro-3-furanamine CAS No. 1212258-82-6

trans-4-Ethoxytetrahydro-3-furanamine

Cat. No. B2443288
CAS RN: 1212258-82-6
M. Wt: 131.175
InChI Key: DHKFYFFNUUVCHK-PHDIDXHHSA-N
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Description

“trans-4-Ethoxytetrahydro-3-furanamine” is a chemical compound with the CAS Number: 1255705-11-3 . Its IUPAC name is (3S,4R)-4-ethoxytetrahydro-3-furanamine hydrochloride . The molecular weight of this compound is 167.64 .


Molecular Structure Analysis

The InChI code for “trans-4-Ethoxytetrahydro-3-furanamine” is 1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5 (6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

The compound is classified as an Eye Irritant (2) and Skin Irritant (2) . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(3R,4S)-4-ethoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFYFFNUUVCHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Ethoxytetrahydro-3-furanamine

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